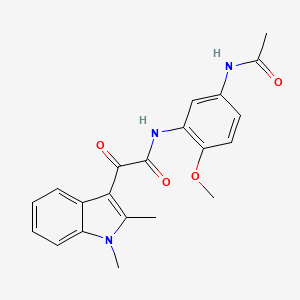

2-(1,2-dimethyl-1H-indol-3-yl)-N-(5-acetamido-2-methoxyphenyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(5-acetamido-2-methoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(5-acetamido-2-methoxyphenyl)-2-oxoacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)acetamide |

| InChI Key | CFAANNCHYPFJOM-UHFFFAOYSA-N |

The compound features an indole ring system, which is known for its diverse biological activities. The presence of both the acetamido and methoxy groups enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The indole moiety is particularly significant due to its role in modulating enzyme activities and influencing signaling pathways.

Potential Biological Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with cellular receptors could lead to alterations in cell signaling.

- Nucleic Acids : Potential binding to DNA or RNA may affect gene expression or replication processes.

Antitumor Activity

Research indicates that compounds structurally related to This compound exhibit significant antitumor properties:

- Mechanism : Induces apoptosis in cancer cells through modulation of apoptotic pathways.

- Case Study : In a study involving xenograft models, similar indole derivatives demonstrated substantial tumor growth inhibition, particularly against solid tumors such as colon and lung cancers .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Activity Against Bacteria : It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC) .

- Antifungal Properties : Moderate activity against Candida albicans has been reported, indicating a broad spectrum of antimicrobial efficacy .

Neuroprotective Effects

The potential neuroprotective effects of indole derivatives are under investigation:

- Mechanism : These compounds may modulate neuroinflammation through interactions with translocator proteins (TSPO), which are implicated in neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that related compounds can effectively suppress the growth of various cancer cell lines while exhibiting selective toxicity towards tumor cells over normal cells. For instance:

- Compounds similar to the target molecule were evaluated against A549 lung cancer cells, showing preferential suppression compared to non-tumor fibroblast cells .

In Vivo Studies

Animal model studies have highlighted the therapeutic potential of these compounds:

- In a mouse model for head and neck cancer, significant tumor growth inhibition was observed with indole-based compounds .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Antitumor Properties

Research indicates that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(5-acetamido-2-methoxyphenyl)-2-oxoacetamide exhibit significant antitumor activity. Specifically, studies have highlighted its effectiveness against solid tumors such as colorectal and lung cancers. The compound's mechanism of action may involve the inhibition of key enzymes involved in tumor growth and proliferation .

Case Study: Colorectal Cancer

A study published in Proceedings of the American Association for Cancer Research demonstrated that indole-based compounds could inhibit tumor growth in colorectal cancer models. This finding suggests that this compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The presence of the indole moiety in the compound suggests potential anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, possibly leading to therapeutic effects in conditions like arthritis and other inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves several steps starting from commercially available precursors. Key synthetic routes include:

- Formation of the Indole Ring: Utilizing Fischer indole synthesis.

- Methoxy Group Introduction: Achieved through methylation reactions.

- Acetamido Group Formation: Via acetylation of amine groups.

- Final Coupling: Involves coupling the indole derivative with the acetamido-methoxyphenyl derivative using coupling reagents .

Propriétés

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-12-19(15-7-5-6-8-17(15)24(12)3)20(26)21(27)23-16-11-14(22-13(2)25)9-10-18(16)28-4/h5-11H,1-4H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBVNJTYDKPLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.